molecular formula C15H22N2O B10966783 (3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

(3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B10966783
M. Wt: 246.35 g/mol
InChI Key: REKHSKQGXMGGNI-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is an organic compound with the molecular formula C15H22N2O This compound features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a diazepane ring substituted with a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable carbonyl compounds under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring with methyl substitutions can be introduced via Friedel-Crafts acylation, where the diazepane ring is reacted with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group in the methanone moiety can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Products may include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzophenone.

    Reduction: The major product would be (3,4-dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanol.

    Substitution: Depending on the substituent introduced, products could include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its diazepane ring is of particular interest in the design of molecules that can interact with neurotransmitter receptors.

Medicine

Pharmacologically, compounds with diazepane rings are often explored for their potential as central nervous system agents. This compound may serve as a lead compound in the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular architecture.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with neurotransmitter receptors, modulating their activity. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to these receptors and either activate or inhibit their function.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone: Similar structure but with a chlorine substituent instead of methyl groups.

    (3-Fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone: Similar structure with a fluorine substituent.

    (3,4-Dimethylphenyl)(4-ethyl-1,4-diazepan-1-yl)methanone: Similar structure with an ethyl group on the diazepane ring instead of a methyl group.

Uniqueness

(3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to the specific placement of methyl groups on the phenyl ring and the methyl substitution on the diazepane ring. These structural features can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

(3,4-dimethylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone

InChI

InChI=1S/C15H22N2O/c1-12-5-6-14(11-13(12)2)15(18)17-8-4-7-16(3)9-10-17/h5-6,11H,4,7-10H2,1-3H3

InChI Key

REKHSKQGXMGGNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C)C

Origin of Product

United States

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